An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid
An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of an amino group, a carboxylic acid moiety, and a fluorine atom, impart a range of chemical and biological properties that make it a valuable building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 4-Amino-2-fluorobenzoic acid, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.
Chemical and Physical Properties
4-Amino-2-fluorobenzoic acid is a solid compound, with its appearance described as a tan to yellow powder or a cream to pale yellow crystalline solid.[1][2] The presence of the fluorine atom at the ortho position to the carboxylic acid and meta to the amino group influences the molecule's electronic properties and reactivity.
Identification and Structure
| Property | Value | Reference |
| CAS Number | 446-31-1 | [3] |
| Molecular Formula | C7H6FNO2 | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| IUPAC Name | 4-amino-2-fluorobenzoic acid | [3] |
| SMILES | Nc1ccc(C(O)=O)c(F)c1 | |
| InChI | 1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | [3] |
| InChIKey | QHERSCUZBKDVOC-UHFFFAOYSA-N | [3] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 210 °C (decomposes) | [4] |
| Boiling Point (Predicted) | 336.1 ± 27.0 °C | [1] |
| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide. | [1] |
Spectroscopic Data
Synthesis and Manufacturing
Several synthetic routes to 4-Amino-2-fluorobenzoic acid have been reported. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound. For larger-scale production, a multi-step synthesis starting from m-fluoroaniline is also employed.
Experimental Protocol: Synthesis from m-Fluoroaniline
This multi-step synthesis is suitable for mass production and involves the protection of the amino group, formylation, oxidation, and a final deprotection/reduction step.
Step 1: N,N-dibenzyl-3-fluoroaniline Synthesis
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To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.
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Heat the mixture to 100°C with stirring to dissolve the solids.
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Slowly add benzyl (B1604629) chloride dropwise over 1-3 hours.
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Continue the reaction until the starting material is consumed (monitored by a suitable chromatographic technique).
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Cool the reaction mixture to room temperature and then add ice water while stirring.
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Cool to 0-5°C to precipitate the product.
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Collect the solid by filtration, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.
Step 2: 4-(dibenzylamino)-2-fluorobenzaldehyde Synthesis (Vilsmeier-Haack Reaction)
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This step involves the formylation of the product from Step 1. The specific conditions for this Vilsmeier-Haack reaction are detailed in the source patent literature.
Step 3: 4-(dibenzylamino)-2-fluorobenzoic acid Synthesis (Pinnick Oxidation)
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In a suitable reaction vessel, dissolve 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol) in acetone (B3395972) (500 ml).
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Add a solution of sodium dihydrogen phosphate (B84403) (8 g in 100 ml water) and 30% hydrogen peroxide (36.2 g, 0.32 mol).
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Cool the mixture to 10°C in a water bath.
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Slowly add a solution of sodium chlorite (B76162) (70.1 g of 80% technical grade in 210 ml water) dropwise.
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Maintain the reaction at 10°C for 8 hours. A solid will precipitate during the reaction.
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Upon completion (monitored by HPLC), cool the mixture to 0-5°C and stir for an additional hour.
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Collect the solid product by filtration, wash twice with 50 ml of water, and dry under forced air at 60°C to yield 4-(dibenzylamino)-2-fluorobenzoic acid.
Step 4: 4-Amino-2-fluorobenzoic acid Synthesis (Hydrogenation)
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In a 2 L autoclave, charge 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (B130326) (650 ml), and 10% Pd/C catalyst (20.1 g).
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With stirring, purge the autoclave with nitrogen three times, followed by three purges with hydrogen.
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Pressurize the autoclave with hydrogen to 4 atmospheres.
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Heat the reaction mixture to 40°C and maintain for 3 hours.
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Monitor the reaction by HPLC. Upon completion, cool to room temperature and replace the hydrogen atmosphere with nitrogen.
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Filter to recover the Pd/C catalyst.
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Remove the solvent from the filtrate under reduced pressure to obtain 4-Amino-2-fluorobenzoic acid as a pale solid.
Applications in Research and Development
4-Amino-2-fluorobenzoic acid is a versatile building block with applications in several areas of chemical and pharmaceutical research.
Pharmaceutical and Medicinal Chemistry
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Drug Scaffolding: The presence of multiple functional groups allows for its use as a scaffold in the design of new therapeutic agents.[1]
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Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic drugs.[2]
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Enzyme Inhibition: It is a potent inhibitor of formylating enzymes such as carbonyl reductase and amino acid formyltransferase.[4] This activity is being explored for its potential in cancer therapy, including for prostate cancer.[4]
Materials Science
The thermal stability and the capacity for hydrogen bonding make 4-Amino-2-fluorobenzoic acid a candidate for the development of novel polymers and other materials with potential applications in electronics and optoelectronics.[1][2]
Analytical Chemistry
Due to its ability to form stable complexes with metal ions, it can be employed as a reagent in analytical methods for the detection and quantification of certain compounds.[2]
Biological Activity and Signaling Pathways
The most significant reported biological activity of 4-Amino-2-fluorobenzoic acid is its role as an inhibitor of formylating enzymes.[4] These enzymes are crucial in various metabolic pathways, and their inhibition can have significant physiological effects. While the precise mechanism of inhibition (e.g., competitive, non-competitive) is not extensively detailed in publicly available literature, its potency suggests a strong interaction with the active site of these enzymes.
Due to the lack of specific, detailed signaling pathway information, a generalized workflow for evaluating enzyme inhibitors is presented below.
Caption: General workflow for the synthesis, biochemical evaluation, and cellular testing of 4-Amino-2-fluorobenzoic acid as an enzyme inhibitor.
Safety and Handling
4-Amino-2-fluorobenzoic acid is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]
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Hazard Codes: H302, H315, H318, H335
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Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a dust mask, should be worn when handling this compound.
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Storage: Store in a cool, dry, and well-ventilated area.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
4-Amino-2-fluorobenzoic acid is a valuable and versatile chemical compound with significant potential, particularly in the field of drug discovery as an enzyme inhibitor. Its synthesis is well-established, and its chemical properties make it an attractive starting material for the development of more complex molecules. Further research into its biological mechanisms of action is warranted to fully exploit its therapeutic potential.
